3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a sulfonyl group at position 3 (4-fluorobenzenesulfonyl), methoxy substituents at positions 6 and 7, and a 4-methoxyphenylmethyl group at position 1.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO6S/c1-31-18-8-4-16(5-9-18)14-27-15-24(34(29,30)19-10-6-17(26)7-11-19)25(28)20-12-22(32-2)23(33-3)13-21(20)27/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNOBHXOFQGDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Fluorination: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or the phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
The quinolin-4-one scaffold is shared with several derivatives, but substituent variations significantly influence physicochemical and biological properties. Key analogues include:
Key Observations :
- Fluorine vs. Chlorine : The 4-fluorobenzenesulfonyl group in the target compound may improve metabolic stability compared to the chlorophenylmethyl analogue due to fluorine’s resistance to oxidative metabolism.
- Methoxy Positioning : The 6,7-dimethoxy configuration is conserved in both the target and ZINC2691109, suggesting shared steric and electronic profiles.
Biological Activity
The compound 3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H22FNO5S
- Molecular Weight : 397.46 g/mol
- CAS Number : 59224-73-6
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation. Notably, it has been shown to interact with the hypoxia-inducible factor 1 (HIF-1) pathway, which plays a crucial role in cancer cell metabolism and survival under low oxygen conditions.
Key Mechanisms:
- HIF-1 Inhibition : The compound acts as a small molecule inhibitor of HIF-1, leading to reduced transcription of genes that promote angiogenesis and tumor growth .
- Cytotoxicity : In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anti-cancer agent.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in Table 1.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| HIF-1 Inhibition | Significant reduction in HIF-1 activity | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antitumor Activity | Reduces tumor size in xenograft models |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Tumor Growth Inhibition :
- In Vitro Cytotoxicity Assays :
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data is limited, initial assessments suggest that the compound has moderate solubility and favorable absorption characteristics. Toxicological evaluations indicate that it exhibits low toxicity at therapeutic doses; however, further studies are needed to fully understand its safety profile.
Q & A
Basic Question: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis involves multi-step reactions, including the formation of the quinoline core followed by sulfonylation and methoxybenzyl group introduction. Critical challenges include steric hindrance from the 4-methoxyphenylmethyl group and sulfonyl group reactivity. Optimization strategies:
- Use microwave-assisted synthesis with indium(III) chloride (InCl₃) as a catalyst to reduce reaction time (5 minutes vs. traditional 24 hours) and improve yields (up to 63%) .
- Employ polar aprotic solvents (e.g., DMSO or DCM) to enhance solubility of intermediates .
- Monitor reaction progress via TLC/HPLC with UV detection at 254 nm to identify byproducts early .
Basic Question: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., fluorobenzenesulfonyl vs. methoxyphenyl groups). Chemical shifts for aromatic protons typically appear at δ 6.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 528.12) and detect fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds with 3.94 Å centroid distances) to validate 3D structure .
Advanced Question: How can researchers design experiments to evaluate its biological activity while minimizing off-target effects?
Methodological Answer:
- In Vitro Screening : Use dose-response assays (IC₅₀ determination) against cancer cell lines (e.g., MCF-7 or HepG2) with doxorubicin as a positive control. Include a counterscreen on non-cancerous cells (e.g., HEK293) to assess selectivity .
- Mechanistic Studies : Employ molecular docking to predict interactions with targets like tubulin or topoisomerase II. Validate findings with Western blotting (e.g., measure caspase-3 activation for apoptosis) .
- Pharmacokinetic Profiling : Conduct Caco-2 permeability assays and microsomal stability tests to predict oral bioavailability .
Advanced Question: How does pH and temperature influence the compound’s stability, and what storage conditions are recommended?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–10) at 40°C for 14 days. Monitor via HPLC; instability is observed at pH < 3 (sulfonyl group hydrolysis) and pH > 9 (quinoline ring oxidation) .
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C). Store lyophilized powder at -20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Question: How can structure-activity relationship (SAR) studies be structured to improve potency against specific targets?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-fluorobenzenesulfonyl with 3,5-dimethylbenzenesulfonyl) to assess steric/electronic effects on target binding .
- Pharmacophore Mapping : Use CoMFA/CoMSIA models to correlate substituent properties (e.g., logP, molar refractivity) with IC₅₀ values .
- In Vivo Validation : Test top candidates in xenograft models (e.g., BALB/c mice with HT-29 tumors) at 10–50 mg/kg doses, measuring tumor volume and biomarker expression .
Advanced Question: How should conflicting data on biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?
Methodological Answer:
- Dose-Dependency Analysis : Re-evaluate activity across concentrations (1 nM–100 µM). For example, antimicrobial effects may dominate at low doses (<10 µM), while anticancer activity peaks at higher doses (>50 µM) .
- Target Profiling : Use kinase/GPCR panels to identify off-target interactions. Compare with known inhibitors (e.g., imatinib for kinases) to clarify primary mechanisms .
- Meta-Analysis : Apply Hill slope modeling to distinguish between specific (steep slopes) and non-specific (shallow slopes) effects .
Advanced Question: What experimental frameworks are suitable for studying environmental degradation pathways?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Analyze degradation products via LC-QTOF-MS to identify hydroxylated or dealkylated metabolites .
- Biodegradation Assays : Incubate with soil microbiota (OECD 301F protocol) for 28 days. Measure residual concentration via GC-MS and assess ecotoxicity using Daphnia magna .
Advanced Question: How can theoretical frameworks guide mechanistic studies of its multi-target activity?
Methodological Answer:
- Network Pharmacology : Construct interaction networks using databases like STRING or KEGG to link the compound to pathways (e.g., apoptosis, oxidative stress) .
- Molecular Dynamics Simulations : Simulate binding to dynamic targets (e.g., flexible enzyme active sites) over 100 ns trajectories to identify stable conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
